molecular formula C24H16N2O3 B7728535 2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid

2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid

Cat. No.: B7728535
M. Wt: 380.4 g/mol
InChI Key: BQCRRCQEVTTXIM-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a carboxylic acid group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by the condensation of 4-methylphenylamine with salicylic acid under acidic conditions.

    Quinoline Ring Formation: The quinoline core can be constructed via the Pfitzinger reaction, which involves the reaction of isatin with an appropriate ketone in the presence of a base.

    Coupling Reaction: The benzoxazole and quinoline intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst for electrophilic substitution.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzoxazole and quinoline moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.

Uniqueness

2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoxazole and quinoline moieties allows for diverse interactions with biological targets, making it a versatile compound in various research fields.

Properties

IUPAC Name

2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3/c1-14-6-8-15(9-7-14)23-19-12-16(10-11-21(19)26-29-23)22-13-18(24(27)28)17-4-2-3-5-20(17)25-22/h2-13H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCRRCQEVTTXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NC5=CC=CC=C5C(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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